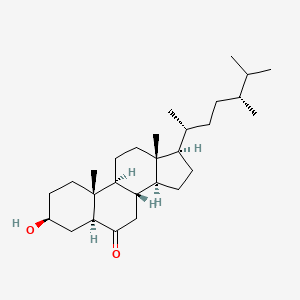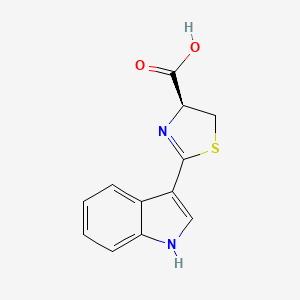
(S)-dihydrocamalexic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-dihydrocamalexic acid is a dihydrocamalexic acid. It is a conjugate acid of a (S)-dihydrocamalexate. It is an enantiomer of a (R)-dihydrocamalexic acid.
Applications De Recherche Scientifique
Role in Camalexin Biosynthesis
(S)-dihydrocamalexic acid plays a critical role in the biosynthesis of camalexin, the primary phytoalexin in Arabidopsis. Research by Schuhegger et al. (2006) found that this compound acts as an intermediate in camalexin biosynthesis. The enzyme CYP71B15 converts (S)-dihydrocamalexic acid to camalexin, highlighting its importance in the defense mechanisms of Arabidopsis against pathogens (Schuhegger et al., 2006).
Correction to Stereochemical Nomenclature
A subsequent correction was issued regarding the stereochemical nomenclature of dihydrocamalexic acid enantiomers, clarifying the correct listing for the acid prepared from natural L-cysteine as (4R)-dihydrocamalexic acid, and the acid from D-cysteine as (4S)-dihydrocamalexic acid. This correction is essential for accurate scientific communication and research involving these compounds (Plant Physiology, 2007).
Involvement in Arabidopsis Defense Mechanisms
Further research on Arabidopsis' defense mechanisms against pathogens like Pseudomonas syringae and Alternaria brassicicola revealed that plants with mutations in the gene encoding for CYP71A13, an enzyme involved in the same biosynthetic pathway as CYP71B15, produce significantly less camalexin. This finding underscores the importance of (S)-dihydrocamalexic acid and its conversion to camalexin in plant defense (Nafisi et al., 2007).
Propriétés
Nom du produit |
(S)-dihydrocamalexic acid |
|---|---|
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
(4S)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m1/s1 |
Clé InChI |
GTTVJFCVXYCPHB-SNVBAGLBSA-N |
SMILES isomérique |
C1[C@@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
SMILES canonique |
C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



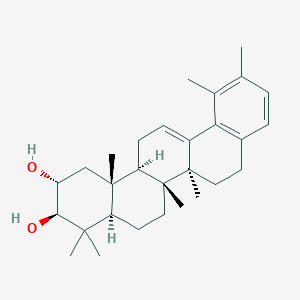
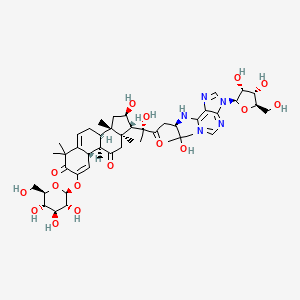
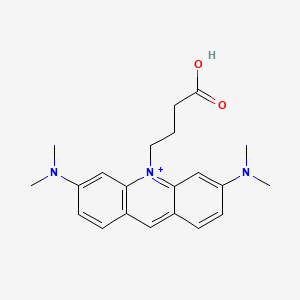
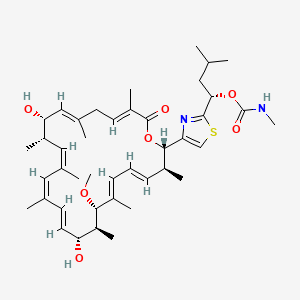
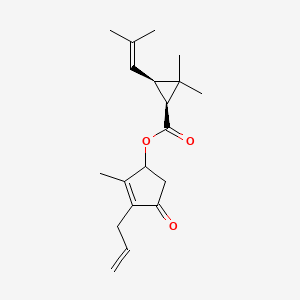
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)
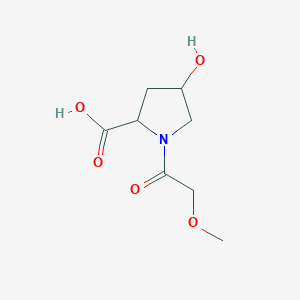
![N-(4-chlorophenethyl)-2-(5-oxo-2,3-dihydrothiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B1256820.png)
![7-[(2-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-3',5-dihydroxy-4'-methoxyflavanone](/img/structure/B1256821.png)
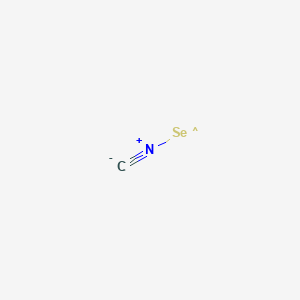
![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methylphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1256824.png)
